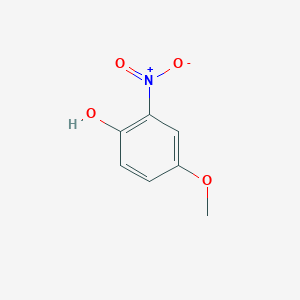

4-Methoxy-2-nitrophenol

Overview

Description

Synthesis Analysis

The synthesis of 4-Methoxy-2-nitrophenol involves several methods, including the alkali hydrolysis of 2-nitro-4-methoxyaniline, which yields a high conversion rate and product purity under optimized conditions such as temperature, reaction time, and reactant ratio. Guo (2002) achieved a 96% yield by conducting the reaction at 133°C for 5 hours with a specific reactant ratio (Guo, 2002). Additionally, Jian (2000) explored a new method for synthesizing 4-Methoxyphenol, highlighting the importance of reaction conditions and yields in synthesis processes (Jian, 2000).

Molecular Structure Analysis

Computational and theoretical studies on this compound and related compounds provide insights into their molecular structures and electronic properties. For instance, Kosar (2011) conducted a computational study on the tautomeric forms of (E)-4-Methoxy-2-[(4-nitrophenyl)iminomethyl]phenol, examining its electronic structure, non-linear optical properties, and thermodynamic properties at various temperatures (Kosar, 2011).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nitration and oxidation, which result in a mixture of benzoquinone and this compound. Beake et al. (1994) proposed a mechanism involving nitric oxide and the 4-methoxyphenoxy radical reacting with nitrogen dioxide or water (Beake, Constantine, & Moodie, 1994).

Physical Properties Analysis

The physical properties of this compound, including melting points, vapor pressure, and thermodynamic properties, have been studied. Varfolomeev et al. (2010) investigated the thermochemical properties of methoxyphenols, providing valuable data on their stability and interactions with solvents (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound, particularly its reactivity and interaction with various chemical agents, have been a subject of research. Studies on its oxidative coupling reactions and the effects of substituents on its chemical behavior provide insights into its potential applications and environmental fate. For example, Pei et al. (2018) examined the substituent effects on the oxidation reactions of this compound and related compounds, highlighting the role of dissolved oxygen in these processes (Pei et al., 2018).

Scientific Research Applications

Environmental Contamination and Biodegradation :

- 4-Nitrophenol, a structurally similar compound to 4-Methoxy-2-nitrophenol, is an environmental contaminant used in manufacturing medicines and pesticides. The degradation of such nitrophenols, including the potential pathways and enzymes involved, has been studied in various bacteria like Rhodococcus opacus SAO101 (Kitagawa, Kimura, & Kamagata, 2004).

Chemical Synthesis and Reactions :

- 4-Methoxyphenol reacts with nitrous acid to form this compound, along with other products. This process is influenced by various factors such as acidity and reactant concentrations (Beake, Constantine, & Moodie, 1994).

Toxicity and Treatment :

- The toxic effects and degradation of nitrophenols, including compounds structurally similar to this compound, have been studied in various systems. The research often focuses on the environmental impact and methods to mitigate these effects, such as anaerobic treatment systems (Haghighi-Podeh & Bhattacharya, 1995).

Photocatalysis and Electrochemical Detection :

- This compound and similar compounds have been used in studies on photocatalytic degradation, showcasing their potential in environmental remediation and pollution control (Lauraguais et al., 2014).

Mechanism of Action

Target of Action

4-Methoxy-2-nitrophenol, also known as Phenol, 4-methoxy-2-nitro-, is a chemical compound with the formula C7H7NO4 It has been suggested that it can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes .

Biochemical Pathways

It is known that the compound is involved in the treatment of obesity and diabetes , suggesting that it may interact with metabolic pathways related to these conditions.

Result of Action

It has been suggested that the compound can treat obesity, prevent weight gain, promote weight loss, promote slimming, or treat or prevent the development of diabetes . These effects suggest that the compound may have a significant impact on metabolic processes.

Safety and Hazards

properties

IUPAC Name |

4-methoxy-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUGOACXDPDUIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166133 | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1568-70-3 | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

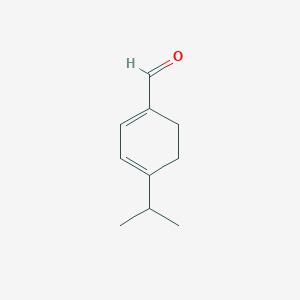

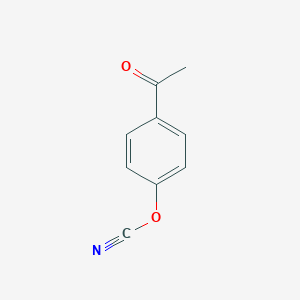

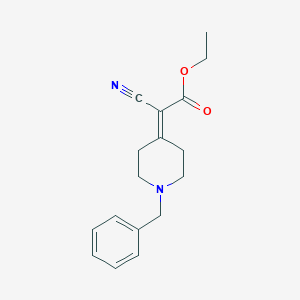

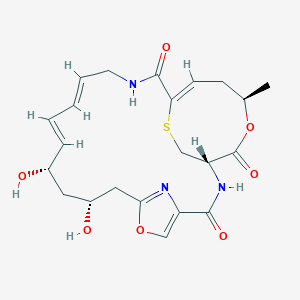

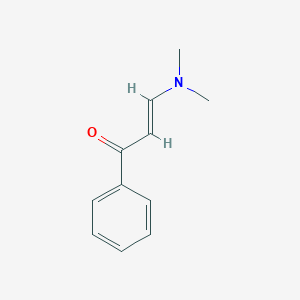

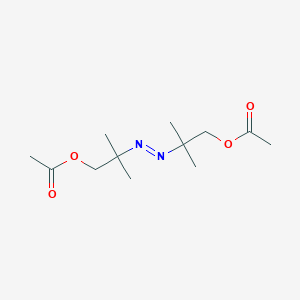

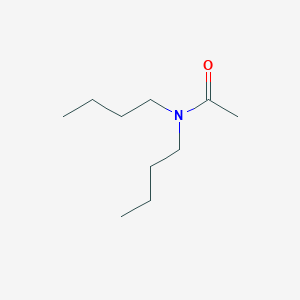

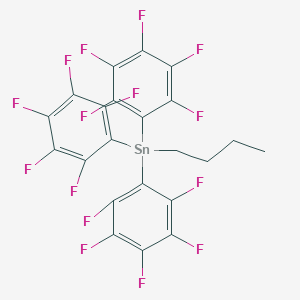

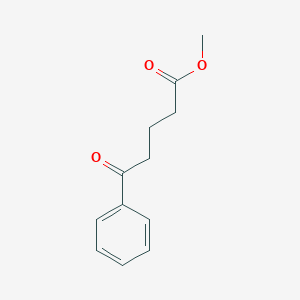

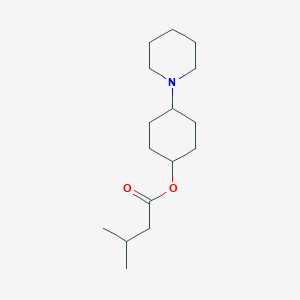

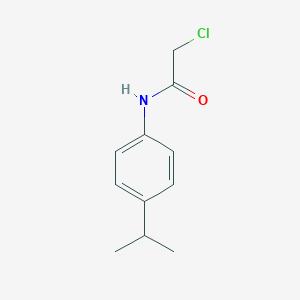

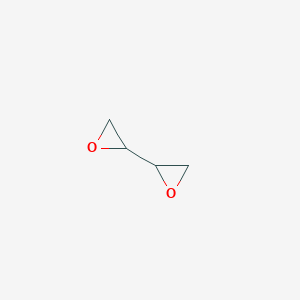

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell us about the formation of 4-Methoxy-2-nitrophenol?

A1: The research article details the formation of this compound as a product of the reaction between 4-Methoxyphenol and nitrous acid in an acidic aqueous solution []. This reaction also yields benzoquinone as another product. The study investigates factors influencing the reaction rate and product ratios, such as acidity, reactant concentrations, and the presence or absence of dissolved oxygen [].

Q2: What insights does the research provide into the mechanism of this compound formation?

A2: The researchers propose a mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical as intermediates []. The 4-methoxyphenoxy radical can then react with either nitrogen dioxide to form this compound, or with water to contribute to the formation of benzoquinone []. This proposed mechanism, encompassing five inorganic and six organic reaction steps, was supported by numerical integrations, demonstrating its ability to explain the experimental observations [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.